4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline

Description

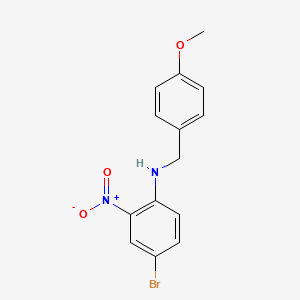

4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline is an organic compound with the molecular formula C14H13BrN2O3 It is a derivative of aniline, featuring a bromine atom, a methoxybenzyl group, and a nitro group

Properties

IUPAC Name |

4-bromo-N-[(4-methoxyphenyl)methyl]-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O3/c1-20-12-5-2-10(3-6-12)9-16-13-7-4-11(15)8-14(13)17(18)19/h2-8,16H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXSTHDIPJVKSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429145 | |

| Record name | 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957062-86-1 | |

| Record name | 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multi-Step Synthetic Route Overview

The synthesis of 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline generally follows these key steps:

| Step Number | Reaction Step | Description | Typical Conditions/Notes |

|---|---|---|---|

| 1 | Nitration | Introduction of the nitro group at the ortho position of 4-bromoaniline | Use of nitrating agents such as HNO3/H2SO4 under controlled temperature to avoid over-nitration |

| 2 | Protection of Amino Group | Protection of the amino group to prevent side reactions during subsequent alkylation | Common protecting groups include acyl or carbamate derivatives; conditions vary based on protecting group |

| 3 | Methoxybenzylation | Alkylation of the protected intermediate with 4-methoxybenzyl chloride | Typically performed in the presence of a base (e.g., NaH, K2CO3) in an aprotic solvent like DMF or THF |

| 4 | Deprotection | Removal of the protecting group to regenerate the free amine | Acidic or basic hydrolysis depending on protecting group used |

| 5 | Purification | Isolation of the final product with high purity | Techniques include recrystallization, chromatography |

This sequence ensures selective functionalization and high yield of the target compound.

Nitration of 4-Bromoaniline

- Objective: To introduce a nitro group at the ortho position relative to the amino group.

- Method: Electrophilic aromatic substitution using a nitrating mixture.

- Typical Reagents: Concentrated nitric acid and sulfuric acid.

- Conditions: Low temperature (0–5 °C) to control regioselectivity and minimize side reactions.

- Outcome: Formation of 4-bromo-2-nitroaniline as the major product.

This step is critical as it sets the stage for further functionalization.

Protection of the Amino Group

- Purpose: Amino groups are reactive and can interfere with alkylation; protection stabilizes the molecule.

- Common Protecting Groups: Acetyl (forming acetanilide) or carbamate groups.

- Procedure: Reaction with acetic anhydride or other protecting agents under mild conditions.

- Effect: Amino group is masked, preventing unwanted side reactions during methoxybenzylation.

Methoxybenzylation (Alkylation)

- Reaction: The protected 4-bromo-2-nitroaniline intermediate is alkylated with 4-methoxybenzyl chloride.

- Catalysts/Bases: Strong bases such as sodium hydride or potassium carbonate are used to deprotonate the nitrogen.

- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

- Temperature: Typically room temperature to slightly elevated temperatures (25–60 °C).

- Result: Formation of the N-(4-methoxybenzyl) protected nitroaniline derivative.

Deprotection

- Goal: To remove the protecting group and regenerate the free amine.

- Conditions: Acidic hydrolysis (e.g., dilute HCl) or basic hydrolysis depending on the protecting group used.

- Outcome: Yields the target compound this compound.

Industrial Scale Considerations

- Industrial synthesis follows the above route but optimizes reaction conditions for scale, yield, and purity.

- Use of continuous flow reactors and automated systems is common to enhance reproducibility.

- Reaction parameters such as temperature, reagent concentration, and reaction time are finely tuned.

- Purification steps may involve crystallization or chromatographic techniques adapted for large-scale production.

Research Findings and Data Analysis

Reaction Yields and Purity

| Step | Typical Yield (%) | Purity (%) (by HPLC/GC) | Notes |

|---|---|---|---|

| Nitration | 75–85 | >90 | Control of temperature critical |

| Protection | 90–95 | >95 | Depends on protecting group efficiency |

| Methoxybenzylation | 80–90 | >90 | Base strength and solvent choice important |

| Deprotection | 85–95 | >95 | Mild conditions prevent decomposition |

Reaction Optimization Parameters

| Parameter | Effect on Reaction | Optimal Range/Condition |

|---|---|---|

| Temperature | Influences regioselectivity and side reactions | 0–5 °C for nitration; 25–60 °C for alkylation |

| Base Strength | Affects alkylation efficiency | Strong bases like NaH or K2CO3 |

| Solvent Choice | Impacts solubility and reaction rate | DMF or THF preferred for alkylation |

| Reaction Time | Too long may cause side reactions | 1–4 hours for alkylation |

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|---|

| 1 | Nitration | 4-Bromoaniline | HNO3/H2SO4, 0–5 °C | 4-Bromo-2-nitroaniline |

| 2 | Protection | 4-Bromo-2-nitroaniline | Acetic anhydride or carbamate reagents | Protected 4-Bromo-2-nitroaniline |

| 3 | Methoxybenzylation | Protected intermediate | 4-Methoxybenzyl chloride, NaH/K2CO3, DMF, 25–60 °C | N-(4-Methoxybenzyl) protected intermediate |

| 4 | Deprotection | Alkylated protected intermediate | Acidic/basic hydrolysis | This compound |

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation: The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Reduction: 4-Bromo-N-(4-methoxybenzyl)-2-aminoaniline.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 4-Bromo-N-(4-formylbenzyl)-2-nitroaniline.

Scientific Research Applications

4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 4-Bromo-N-(4-methoxybenzyl)benzamide

- 4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide

Uniqueness

4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline is unique due to the presence of both a nitro group and a methoxybenzyl group, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a different set of properties and applications, making it valuable in specific research contexts.

Biological Activity

4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline (CAS No. 957062-86-1) is a chemical compound that has garnered attention in various fields of research, particularly in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H13BrN2O3

- Molecular Weight : 333.17 g/mol

- IUPAC Name : this compound

This compound features a bromine atom and a nitro group attached to an aniline structure, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The presence of both the bromine and nitro groups enhances its electrophilic properties, allowing it to participate in nucleophilic attacks on biological targets.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It may interact with specific receptors, influencing signal transduction pathways that regulate various physiological processes.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and function.

- Anticancer Potential : In vitro studies have demonstrated cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. The nitro group may play a role in generating reactive oxygen species (ROS), contributing to apoptosis in cancer cells.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting strong antibacterial activity (Table 1).

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

- Cytotoxicity Assay : Research involving human cancer cell lines showed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. IC50 values were determined for different cell lines (Table 2).

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 20 |

| MCF-7 | 15 |

| A549 | 25 |

Q & A

Q. What are the key considerations for designing an efficient synthesis route for 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline?

- Methodological Answer : The synthesis typically involves multi-step functionalization of aniline derivatives. A common approach is the reaction of 2-nitroaniline precursors with 4-bromobenzoyl chloride or similar electrophiles under reflux conditions in polar aprotic solvents (e.g., acetonitrile) to promote amide bond formation . For higher yields, continuous flow reactors can optimize temperature and concentration control, reducing by-products . Post-synthesis, purification via recrystallization (e.g., ethyl acetate) ensures high purity.

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer : NMR Spectroscopy : H and C NMR identify substituent positions and confirm the methoxybenzyl and nitro groups. For example, methoxy protons resonate at ~3.8 ppm, while nitro groups deshield adjacent aromatic protons . IR Spectroscopy : Stretching vibrations for nitro (1520–1350 cm) and C-Br (600–500 cm) confirm functional groups . Mass Spectrometry : HRMS validates the molecular ion ([M+H]) and fragments (e.g., loss of Br or NO) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer : The nitro group (electron-withdrawing) and methoxybenzyl group (electron-donating) create regioselectivity. Computational studies (DFT) can map electron density distributions, predicting reactive sites. For instance, the nitro group deactivates the ring, directing nucleophiles to the para position relative to the methoxy group . Experimental validation involves competitive reactions with nucleophiles (e.g., amines) under controlled pH and temperature .

Q. What strategies resolve contradictions in reaction yield data for nitroaniline derivatives under varying synthetic conditions?

- Methodological Answer :

- Parameter Optimization : Use Design of Experiments (DoE) to test variables (solvent polarity, temperature, stoichiometry). For example, acetonitrile vs. DMF may alter reaction rates due to dielectric effects .

- By-Product Analysis : LC-MS or GC-MS identifies side products (e.g., dehalogenation or over-nitration). Adjusting reaction time or catalyst loading can mitigate these .

- Flow Chemistry : Continuous flow systems enhance reproducibility by minimizing batch-to-batch variability .

Q. How can X-ray crystallography elucidate supramolecular interactions in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., C–H···O, C–H···Br) that stabilize the crystal lattice. For example, weak hydrogen bonds between nitro oxygen and methoxy protons create chain-like motifs . Thermal ellipsoid models further quantify atomic displacement, aiding in understanding packing efficiency and stability .

Q. What computational approaches predict the biological activity of this compound analogs?

- Methodological Answer :

- Molecular Docking : Simulate binding affinities to target proteins (e.g., kinases) using software like AutoDock. The nitro group’s electrostatic potential may influence binding pockets .

- QSAR Modeling : Correlate substituent properties (Hammett σ constants, logP) with bioassay data (e.g., IC) to design derivatives with enhanced activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.